molecular formula C20H23N3O2 B3924219 N-(2-furylmethyl)-4-(4-methylpiperazin-1-yl)-N-prop-2-yn-1-ylbenzamide

N-(2-furylmethyl)-4-(4-methylpiperazin-1-yl)-N-prop-2-yn-1-ylbenzamide

Cat. No. B3924219
M. Wt: 337.4 g/mol
InChI Key: BJHKYIDZXOVZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-(4-methylpiperazin-1-yl)-N-prop-2-yn-1-ylbenzamide, also known as FPYMB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. FPYMB has been found to have a unique mechanism of action and biochemical effects that make it a promising candidate for further exploration.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-(4-methylpiperazin-1-yl)-N-prop-2-yn-1-ylbenzamide involves its binding to certain receptors in the brain, including the sigma-1 receptor and the dopamine D2 receptor. This compound has been found to modulate the activity of these receptors in a way that is different from other compounds, making it a promising candidate for further exploration.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the induction of apoptosis in cancer cells. These effects make this compound a potentially valuable tool for studying various biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-furylmethyl)-4-(4-methylpiperazin-1-yl)-N-prop-2-yn-1-ylbenzamide in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying certain biological processes. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-4-(4-methylpiperazin-1-yl)-N-prop-2-yn-1-ylbenzamide, including further exploration of its mechanism of action and its potential applications in neuroscience and cancer research. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various applications. Finally, the development of new analogues of this compound may lead to the discovery of even more potent and selective compounds with unique properties.

Scientific Research Applications

N-(2-furylmethyl)-4-(4-methylpiperazin-1-yl)-N-prop-2-yn-1-ylbenzamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research. It has been found to have a high affinity for certain receptors in the brain and has been shown to modulate the activity of these receptors in a unique way. Additionally, this compound has been found to have anticancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-methylpiperazin-1-yl)-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-10-23(16-19-5-4-15-25-19)20(24)17-6-8-18(9-7-17)22-13-11-21(2)12-14-22/h1,4-9,15H,10-14,16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHKYIDZXOVZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)N(CC#C)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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